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Compound of Interest

Compound Name: Devapamil

Cat. No.: B1218581 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Devapamil, also known as (-)-desmethoxyverapamil or D888, is a potent phenylalkylamine L-

type calcium channel blocker. It is a derivative of verapamil and is characterized by its high

affinity and stereoselective action on the CaV1.2 channel, which plays a crucial role in cardiac

excitation-contraction coupling.[1] These application notes provide a comprehensive guide for

utilizing Devapamil in patch clamp experiments on isolated cardiomyocytes to investigate its

effects on L-type calcium currents (ICa,L) and action potentials.

Mechanism of Action
Devapamil exerts its inhibitory effect on L-type calcium channels primarily by binding to the

intracellular side of the channel pore. The binding is state-dependent, with a higher affinity for

the open and inactivated states of the channel compared to the resting state. This results in a

use-dependent block, where the degree of inhibition increases with the frequency of channel

activation. By blocking the influx of Ca2+ during the plateau phase of the cardiac action

potential, Devapamil reduces the trigger for calcium-induced calcium release from the

sarcoplasmic reticulum, leading to a negative inotropic effect.
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The quantitative effects of Devapamil on cardiomyocyte electrophysiology are not extensively

documented in publicly available literature with precise IC50 values and dose-dependent

effects on action potential duration. However, based on its classification as a potent L-type

calcium channel blocker, the expected effects are summarized below. Researchers should

determine the precise dose-response relationships empirically in their specific experimental

model.

Table 1: Expected Electrophysiological Effects of Devapamil on Cardiomyocytes
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Parameter Expected Effect

Typical
Concentration
Range (for
Verapamil analogs)

Notes

L-type Ca2+ Current

(ICa,L)

Peak ICa,L Amplitude
Potent, concentration-

dependent reduction
10 nM - 10 µM

Devapamil is reported

to be more potent

than verapamil.[1] The

block is use-

dependent, increasing

with stimulation

frequency.

IC50 for ICa,L Block

Not consistently

reported for

Devapamil

Micromolar to sub-

micromolar range

IC50 values for

verapamil on L-type

calcium channels are

in the micromolar

range and can be

influenced by the

holding potential and

stimulation frequency.

Action Potential

Parameters

Action Potential

Duration (APD)
Shortening 100 nM - 10 µM

Primarily due to the

reduction of the

inward Ca2+ current

during the plateau

phase.[1]

APD50
Concentration-

dependent shortening
-

APD90
Concentration-

dependent shortening
-
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Plateau Phase

Amplitude
Reduction 100 nM - 10 µM

Direct consequence of

L-type calcium

channel blockade.

Maximum Upstroke

Velocity (dV/dtmax)
Minimal to no effect Up to 10 µM

Primarily dependent

on the fast sodium

current, which is not

the main target of

Devapamil.[1]

Resting Membrane

Potential
No significant change Up to 10 µM

Not expected to be

directly affected by L-

type calcium channel

block.

Experimental Protocols
The following are detailed protocols for performing whole-cell patch clamp experiments in

isolated ventricular cardiomyocytes to assess the effects of Devapamil.

Cardiomyocyte Isolation
Ventricular myocytes should be isolated from adult mammalian hearts (e.g., rat, guinea pig, or

rabbit) using established enzymatic digestion protocols involving Langendorff perfusion with

collagenase and protease.

Protocol 1: Voltage-Clamp Recording of L-type Ca2+
Current (ICa,L)
Objective: To measure the concentration-dependent block of ICa,L by Devapamil.

Solutions:

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

pH adjusted to 7.4 with NaOH. To block Na+ and K+ currents, Tetrodotoxin (TTX, 10-30 µM)

can be added, and KCl is replaced with CsCl.
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Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES, 5 Tris-GTP.

pH adjusted to 7.2 with CsOH.

Procedure:

Prepare a stock solution of Devapamil in a suitable solvent (e.g., DMSO or ethanol) and

make fresh serial dilutions in the external solution on the day of the experiment.

Establish a stable whole-cell configuration with a gigaohm seal (>1 GΩ).

Hold the cell at a holding potential of -80 mV.

To inactivate Na+ channels and T-type Ca2+ channels, apply a pre-pulse to -40 mV for 200-

500 ms.

Immediately following the pre-pulse, apply a depolarizing test pulse to 0 mV for 200-300 ms

to elicit ICa,L.

Record baseline ICa,L for a stable period (e.g., 5 minutes).

Perfuse the cell with increasing concentrations of Devapamil, allowing for steady-state block

to be reached at each concentration (typically 3-5 minutes).

Record ICa,L at each concentration.

To assess use-dependent block, vary the frequency of the depolarizing test pulses (e.g., 0.1

Hz, 0.5 Hz, 1 Hz) in the presence of a fixed concentration of Devapamil.

Protocol 2: Current-Clamp Recording of Action
Potentials
Objective: To determine the effects of Devapamil on the action potential waveform.

Solutions:

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

pH adjusted to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES,

0.1 EGTA. pH adjusted to 7.2 with KOH.

Procedure:

Prepare Devapamil solutions as described in Protocol 1.

Establish a stable whole-cell configuration.

Switch to current-clamp mode.

Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses

at a constant frequency (e.g., 1 Hz).

Record stable baseline action potentials.

Perfuse the cell with increasing concentrations of Devapamil, allowing for the effect to

stabilize at each concentration.

Record action potentials and analyze parameters such as APD at 20%, 50%, and 90%

repolarization (APD20, APD50, APD90), resting membrane potential, and action potential

amplitude.

Mandatory Visualizations
Signaling Pathway of Devapamil Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1218581?utm_src=pdf-body
https://www.benchchem.com/product/b1218581?utm_src=pdf-body
https://www.benchchem.com/product/b1218581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cardiomyocyte

Devapamil L-type Ca²⁺ Channel
(CaV1.2)

 blocks (intracellularly,
state-dependent) Ca²⁺ Influx

 opens Calcium-Induced
Calcium Release (CICR)

from Sarcoplasmic Reticulum

 triggers Cardiomyocyte
Contraction

 leads to

Click to download full resolution via product page

Caption: Signaling pathway of Devapamil's action in a cardiomyocyte.

Experimental Workflow for Devapamil Patch Clamp
Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1218581?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218581?utm_src=pdf-body
https://www.benchchem.com/product/b1218581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Data Analysis

Cardiomyocyte
Isolation

Prepare External/Internal
Solutions & Devapamil Stock

Establish Whole-Cell
Patch Clamp Configuration

Record Baseline
(I_Ca,L or Action Potential)

Perfuse with
Devapamil (increasing concentrations)

Record Data at
Each Concentration

 next conc.

Washout

Analyze Data:
- I-V Curves

- Dose-Response Curves
- APD Changes

Click to download full resolution via product page

Caption: Experimental workflow for patch clamp analysis of Devapamil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effects of (-)-desmethoxyverapamil on heart and vascular smooth muscle - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Devapamil in
Cardiomyocyte Patch Clamp Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218581#devapamil-protocol-for-patch-clamp-
experiments-in-cardiomyocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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